1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is a synthetic organic compound It features a dichlorophenyl group, a sulfanylethylsulfanyl group, and a nonanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Attachment of the Sulfanylethylsulfanyl Group: This step involves the reaction of the dichlorophenyl intermediate with a sulfanylethylsulfanyl reagent under specific conditions.
Formation of the Nonanone Backbone: This step involves the reaction of the intermediate with a nonanone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced nonanone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for biological pathways.
Medicine: Potential therapeutic applications or as a lead compound for drug development.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-2-one: Similar structure with a different position of the ketone group.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)octan-3-one: Similar structure with a shorter carbon chain.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)decan-3-one: Similar structure with a longer carbon chain.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
75144-09-1 |
---|---|
Molekularformel |
C17H24Cl2OS2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2OS2/c1-2-3-4-5-6-14(20)12-17(22-10-9-21)13-7-8-15(18)16(19)11-13/h7-8,11,17,21H,2-6,9-10,12H2,1H3 |
InChI-Schlüssel |
FLVMMGCAVATZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.